3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class of heterocycles. This compound exhibits a unique structure characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can influence its chemical behavior and potential applications in various fields, particularly in medicinal chemistry.
The compound is synthesized through various methods involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds, often utilizing catalysts to enhance yields. The synthesis of pyrazole derivatives has been widely studied due to their biological activities and potential therapeutic applications.
This compound is classified as a dihydro-pyrazole, specifically a substituted pyrazole, which is a five-membered ring containing two nitrogen atoms. The presence of halogen substituents (bromine and chlorine) further categorizes it within halogenated organic compounds, which are known for their diverse reactivity and biological properties.
The synthesis of 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can be achieved through several established methods:
The technical details of these synthesis methods often include specific conditions such as temperature, time, and solvent choice, which are crucial for optimizing yield and purity. For example, a typical reaction may involve heating the reactants at 80-100 °C for several hours under reflux conditions.
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can participate in various chemical reactions due to its functional groups:
Specific reaction conditions (e.g., temperature, solvent) must be optimized for each type of reaction to achieve desired products efficiently.
The mechanism of action for 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole largely depends on its interactions at the molecular level:
In vitro studies often demonstrate how these compounds interact with biological targets, providing insights into their pharmacological profiles.
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several applications:
The systematic IUPAC name for the compound 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole precisely defines its molecular architecture. This name encodes critical structural information:
Positional isomerism arises if halogen substituents shift from the para position. For example:
Table 1: Nomenclature and Isomerism in Halogenated Pyrazolines
Compound Variation | IUPAC Name | Structural Implication |
---|---|---|
Parent Compound | 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Para-Br at C3-aryl; para-Cl at C5-aryl |
C3-aryl meta-bromo isomer | 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Altered halogen position disrupts symmetry, affecting crystal packing |
N1-phenyl para-chloro derivative | 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | Additional halogen modifies electron density at N1, influencing dipole interactions |
The 4,5-dihydro-1H-pyrazole core adopts a characteristic envelope conformation due to saturation at the C4-C5 bond. Crystallographic studies of halogenated analogues reveal that:
Table 2: Conformational Effects of Halogen Substituents on Pyrazoline Rings
Halogen Position | Representative Compound | Pyrazole-Aryl Dihedral Angle (°) | Structural Consequence |
---|---|---|---|
C3-aryl: para-Br | 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 4.6–11.0 | Enhanced conjugation; planar backbone |
C5-aryl: para-Cl | 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 77.2–84.8 | Steric tilt; reduced π-overlap |
C5-aryl: ortho-Cl | 5-(2-Chlorophenyl)-3-(4-bromophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole | >80.0 | Severe non-planarity; disrupted crystal symmetry |
Single-crystal X-ray diffraction (SC-XRD) analyses of halogenated pyrazolines reveal intricate supramolecular architectures dominated by halogen bonds (XB) and hydrogen bonds (HB). Key findings include:
Table 3: Supramolecular Interactions in Halogenated Pyrazoline Crystals
Interaction Type | Bond Length (Å)/Angle (°) | Role in Crystal Packing | Representative Compound |
---|---|---|---|
Br···O Halogen bond | Br···O: 3.25–3.40; C-Br···O: 165–175° | Forms 1D chains along crystallographic axes | 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
C–H···Cl H-bond | H···Cl: 2.53–2.69; C-H···Cl: 126–154° | Stabilizes 2D layers via R₂²(8) motifs | 1,3-bis(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |
C–H···π Stacking | H···Cg: 2.48; C-H···Cg: 151° | Generates 3D networks through herringbone arrangements | 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
Disorder phenomena are prevalent in halogenated pyrazolines. For instance, in 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the fluorophenyl ring exhibits two-fold disorder (occupancy ratio: 0.52:0.48) due to rotational flexibility around the C–C bond linking it to the pyrazole ring. This disorder modulates dihedral angles (major component: 22.4°; minor: 11.0°) and influences optical properties [2]. These crystallographic insights underscore the critical role of halogen atoms in directing supramolecular assembly and material properties.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8